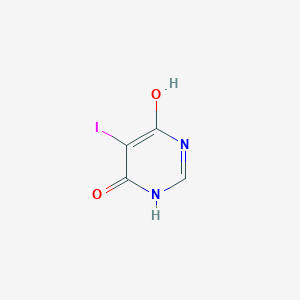

6-Hydroxy-5-iodopyrimidin-4(3H)-one

Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Chemical Biology

The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for a vast array of biologically active molecules. researchgate.netnih.gov Pyrimidines are integral components of nucleic acids (cytosine, thymine, and uracil), the fundamental building blocks of DNA and RNA. researchgate.netnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the development of numerous therapeutic agents. researchgate.netnih.gov

The pyrimidine scaffold is a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility has led to the creation of drugs with a wide spectrum of pharmacological activities, including:

Anticancer agents: 5-Fluorouracil is a well-known pyrimidine-based antimetabolite used in cancer chemotherapy. researchgate.net

Antiviral agents: Pyrimidine derivatives are crucial in the fight against viral infections, including HIV. nih.govnih.gov

Antibacterial drugs: Compounds like trimethoprim, which contain a pyrimidine ring, are effective antibacterial agents. researchgate.net

Central nervous system agents: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is found in sedative and anxiolytic drugs. rsc.orgepa.gov

Enzyme inhibitors: Many pyrimidine derivatives have been designed to inhibit specific enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for antiviral and anticancer therapies. nih.govnih.gov

The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological properties, making it a highly attractive scaffold for the design of new and improved therapeutic agents. mostwiedzy.pl

Unique Structural Features and Tautomerism of 6-Hydroxypyrimidin-4(3H)-one Systems

The parent structure, 6-hydroxypyrimidin-4(3H)-one, exhibits interesting structural features, most notably the phenomenon of tautomerism. chemicalbook.comnih.gov Tautomers are isomers of a compound that readily interconvert, and in the case of this pyrimidine system, it primarily involves keto-enol and amine-imine tautomerism.

The 6-hydroxypyrimidin-4(3H)-one system can exist in several tautomeric forms, with the keto-enol equilibrium being particularly significant. Theoretical and experimental studies have shown that the 4(3H)-pyrimidinone form is generally the more stable tautomer compared to the 4-hydroxypyrimidine (B43898) form. nih.govnih.gov The introduction of a nitrogen atom in the ring shifts the equilibrium towards the ketonic form. nih.gov This tautomeric behavior is crucial as it influences the molecule's electronic distribution, hydrogen bonding capabilities, and ultimately its biological activity and reactivity. chemicalbook.comnih.gov The presence of both hydrogen bond donors and acceptors in the molecule allows for the formation of various intermolecular interactions, which are important for its crystal packing and interaction with biological macromolecules. nih.gov

Importance of Halogenation, Specifically Iodination, at the Pyrimidine C-5 Position

The introduction of a halogen atom, particularly iodine, at the C-5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance the biological activity of the parent compound. mostwiedzy.plmdpi.com Halogenation can significantly impact a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. mostwiedzy.pl

Iodination at the C-5 position is of particular importance for several reasons:

Enhanced Biological Activity: C5-iodinated pyrimidines have demonstrated potent antiviral and anticancer properties. mostwiedzy.plmdpi.com For instance, 5-iodo-2'-deoxyuridine is a known antiviral drug. mdpi.com

Synthetic Versatility: The iodine atom at the C-5 position serves as a versatile synthetic handle. It can be readily replaced by a variety of other functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. mostwiedzy.plmdpi.com This allows for the synthesis of a diverse library of C-5 substituted pyrimidine derivatives for structure-activity relationship (SAR) studies.

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target.

The development of efficient and environmentally friendly methods for the iodination of pyrimidines is an active area of research. mdpi.comsemanticscholar.orgresearchgate.net Recent advancements include mechanochemical methods that avoid the use of harsh reagents and solvents. mdpi.comsemanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-iodo-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUCVETUZZGRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Hydroxy 5 Iodopyrimidin 4 3h One

Reactivity of the Pyrimidine (B1678525) Ring System towards Electrophilic and Nucleophilic Reagents

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring system generally susceptible to nucleophilic attack. However, the reactivity of 6-Hydroxy-5-iodopyrimidin-4(3H)-one is modulated by its substituents. The hydroxyl group at C-6 and the exocyclic oxygen at C-4 are electron-donating by resonance, which can somewhat mitigate the ring's electron deficiency.

The compound exists in tautomeric forms, primarily the 6-hydroxy-4(3H)-one form and the pyrimidine-4,6-diol form. This tautomerism creates multiple nucleophilic centers: the nitrogen atoms (N-1 and N-3) and the oxygen of the hydroxyl group. These sites are reactive towards electrophiles. Conversely, the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms, are potential sites for nucleophilic substitution, although such reactions are less common than derivatization at the existing functional groups. Aminopyrimidines with a hydroxy substituent, such as 2,5,6-triamino-4-hydroxypyrimidine, demonstrate the ring's capacity to accommodate nucleophilic groups. nih.gov

Modifications at the Iodine Center (C-5 Position)

The carbon-iodine bond at the C-5 position is a key site for synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions.

The iodine atom at the C-5 position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are highly efficient for incorporating aryl, heteroaryl, and alkynyl groups into the pyrimidine core. researchgate.net

The Suzuki reaction involves the coupling of the iodopyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for synthesizing biaryl compounds and has been applied to various pyrimidine derivatives. researchgate.netnih.gov

The Sonogashira reaction couples the iodopyrimidine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netsoton.ac.uk This reaction is one of the most effective methods for synthesizing alkynyl-substituted pyrimidines under mild conditions. researchgate.net The resulting alkynylated products are themselves versatile intermediates for further chemical transformations. soton.ac.uk

Table 1: Overview of Cross-Coupling Reactions at the C-5 Position

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Typical Products |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., [Pd(PPh₃)₄]), Base (e.g., K₃PO₄) | C-C (sp²-sp²) | 5-Aryl/Heteroaryl-6-hydroxypyrimidin-4(3H)-ones |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base | C-C (sp²-sp) | 5-Alkynyl-6-hydroxypyrimidin-4(3H)-ones |

A common competing pathway in cross-coupling reactions of aryl halides is reductive dehalogenation. In this process, the iodine atom is replaced by a hydrogen atom, leading to the formation of the parent 6-Hydroxypyrimidin-4(3H)-one. This side reaction can occur under the reducing conditions sometimes present in catalytic cycles, especially if the desired coupling reaction is slow or inefficient. The choice of catalyst, solvent, and base can influence the extent to which reductive dehalogenation competes with the desired derivatization.

Transformations Involving the Hydroxyl Group (C-6 Position)

The hydroxyl group at the C-6 position is a versatile handle for introducing a variety of functional groups through reactions such as alkylation and acylation.

O-alkylation of the hydroxyl group can be achieved using alkylating agents like alkyl halides or sulfates. However, a significant challenge in the alkylation of hydroxypyrimidinones is the competition between O-alkylation and N-alkylation at the ring nitrogen atoms. nih.gov The regioselectivity of the reaction is highly dependent on factors such as the solvent, the nature of the base used for deprotonation, and the specific alkylating agent. Direct and selective O-alkylation often requires carefully optimized conditions to minimize the formation of undesired N-alkylated isomers. nih.gov Similarly, O-acylation can be performed using acyl chlorides or anhydrides to introduce ester functionalities.

Table 2: Competing Alkylation Reactions

| Reaction Type | Position | Alkylating Agent | Common Outcome |

|---|---|---|---|

| O-Alkylation | C-6-OH | Alkyl Halide | Forms an ether linkage (-OR) |

| N-Alkylation | N-1 or N-3 | Alkyl Halide | Forms an N-alkyl derivative |

Note: The ratio of O- to N-alkylated products is highly sensitive to reaction conditions. nih.gov

Derivatization at the Nitrogen Atoms (N-1 and N-3 Positions)

As mentioned, the nitrogen atoms within the pyrimidine ring are nucleophilic and can be targeted for derivatization. The tautomeric equilibrium between the hydroxy and keto forms of the molecule makes the N-1 and N-3 positions available for reactions like alkylation and arylation. nih.gov Often, reactions intended to modify the C-6 hydroxyl group can yield a mixture of products, including those derivatized at the nitrogen atoms. nih.gov The synthesis of a specific N-substituted isomer typically requires a strategic approach, potentially involving protecting groups or the use of specific reaction conditions that favor N-derivatization over O-derivatization. For instance, the choice of a polar aprotic solvent might favor O-alkylation, while other conditions could promote reaction at the nitrogen centers.

Chemo- and Regioselectivity Challenges in the Synthesis of Multi-functionalized this compound Derivatives

Synthesizing multi-functionalized derivatives of this compound is fraught with chemo- and regioselectivity challenges due to the presence of multiple reactive sites: the two ring nitrogens (N1, N3), the C6-hydroxyl group (which can exist as a ketone), and the C5-iodo group. Achieving selective functionalization at one site without affecting the others requires careful strategic planning.

The challenges are multifaceted:

N1 vs. N3 Alkylation : As discussed, achieving selective alkylation at one nitrogen over the other is a significant hurdle, often requiring careful selection of bases and solvents to exploit subtle differences in acidity and steric accessibility. beilstein-journals.org

N- vs. O-Alkylation : The hydroxyl group presents a competing site for alkylation. The outcome of this competition is dictated by the hardness/softness of the electrophile and the reaction conditions, as demonstrated in related pyrimidinone systems. researchgate.net

Selective C5 Functionalization : The C5-iodo group is a versatile handle for introducing further diversity, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, the conditions for these reactions (e.g., bases, metal catalysts) can be harsh and may interfere with other functional groups or promote undesired side reactions at the nitrogen or oxygen atoms.

Reactivity of the Pyrimidine Core : The electron-deficient nature of the pyrimidine ring can be further modulated by its substituents. In related multi-substituted chloropyrimidine systems, the reactivity of different chloro-substituents towards nucleophilic aromatic substitution (SNAr) varies. For example, in 2,4,8-trichloropyrido[3,2-d]pyrimidines, amination occurs with high regioselectivity at the C2 position, while thiolation selectivity is influenced by other substituents on the ring. nih.gov This highlights the complex interplay of electronic effects that must be managed.

To overcome these challenges, chemists employ various strategies. The use of blocking groups is a classic tactic. For instance, a temporary protecting group could be installed on the more reactive nitrogen or the hydroxyl group to direct subsequent reactions to the desired site. A strategy demonstrated in pyridine (B92270) chemistry involves using a temporary blocking group to force a Minisci alkylation to occur with high regioselectivity at the C4 position, after which the blocking group is removed. nih.gov Such an approach could be adapted to control the functionalization of the pyrimidinone core. Furthermore, one-pot tandem reactions, such as the autocatalytic synthesis of pyrimidine-fused quinolines from barbituric acids, demonstrate that complex, multi-functionalized structures can be built with high regioselectivity by carefully controlling the reaction cascade. rsc.org

Structure Activity Relationship Sar Studies of 6 Hydroxy 5 Iodopyrimidin 4 3h One Analogs

Elucidating the Role of the 6-Hydroxyl Group in Biological Interactions and Modulating Activity

The 6-hydroxyl group is a key functional moiety that significantly influences the biological activity of pyrimidinone derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological macromolecules such as enzymes and receptors. These interactions are fundamental to the compound's mechanism of action. The presence and position of the hydroxyl group can affect the molecule's basicity and its protonation state in physiological environments. For instance, in related 4,6-dihydroxypyrimidine (B14393) derivatives, the hydroxyl groups, in tautomeric equilibrium with keto forms, play a crucial role in determining the compound's electronic properties and its ability to bind to target sites. nih.gov In the context of antifungal agents, a 6-hydroxy-tetrahydropyrrolo[1,2-a]pyrimidinium scaffold has been identified as a key pharmacophore, underscoring the importance of the hydroxyl group in this specific biological activity. usda.gov

Impact of 5-Iodo Substitution on Receptor Binding Affinity and Biological Efficacy

The substitution of a halogen atom, particularly iodine, at the 5-position of the pyrimidine (B1678525) ring has a profound impact on the molecule's biological profile. The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly influence ligand-receptor binding and modulate the activity of enzymes. nih.gov This substitution is a key feature in the design of various therapeutic agents. Pyrimidine derivatives substituted at the 5-position are recognized for their biological importance, with 5-iodo derivatives serving as crucial intermediates in the synthesis of compounds with antiviral properties. nih.gov

Furthermore, the 5-iodo substitution is instrumental in the development of prodrugs with targeted therapeutic action. A notable example is the conversion of 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) into the potent radiosensitizer 5-iododeoxyuridine (IUdR) by liver enzymes, a strategy with implications for hepatotropic drug design against cancers. nih.gov This bioconversion highlights the critical role of the 5-iodo group in achieving specific biological effects.

SAR of 6-Hydroxy-5-iodopyrimidin-4(3H)-one Derivatives in Specific Biological Contexts

The specific arrangement of substituents on the pyrimidinone ring gives rise to a spectrum of biological activities, which have been explored in various therapeutic areas.

The pyrimidine scaffold is a well-established framework for the development of antiviral agents. While direct SAR studies on this compound for antiviral activity are not extensively documented in the provided search results, the broader class of pyrimidine and pyridinone derivatives has shown significant promise, particularly as inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net Pyridinone derivatives have been identified as specific and potent non-nucleoside inhibitors of HIV-1 RT, demonstrating activity in the nanomolar range. researchgate.net

The antiviral potential of pyrimidine analogs is often linked to substitutions at the 5-position. For instance, 5-substituted uracil (B121893) nucleosides are a known class of anti-herpetic agents. nih.gov The synthesis of 5-[1-hydroxy-2,2-dihaloethyl]-2'-deoxyuridines has yielded compounds with notable antiviral activity, where the nature of the halogen atoms influences potency against viruses like HSV-1. nih.gov This suggests that the 5-iodo group in this compound could be a critical determinant for potential antiviral applications.

Table 1: Antiviral Activity of Selected Pyrimidine Analogs

| Compound Class | Target | Key Structural Features | Activity/Potency |

|---|---|---|---|

| Pyridinone Derivatives | HIV-1 Reverse Transcriptase | Benzoxazolylamino-ethyl-methylpyridinone | IC50 in the range of 20-800 nM researchgate.net |

| 5-Substituted Uracil Nucleosides | Herpes Simplex Virus (HSV) | 5-(1-hydroxy-2,2-dihaloethyl) group | Potent anti-HSV-1 activity nih.gov |

| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Cyclopropylamino and aminoindane moieties | Remarkable efficacy nih.gov |

Iodinated pyrimidine analogs have emerged as a significant class of compounds in cancer therapy, primarily acting as antimetabolites that interfere with nucleic acid synthesis. nih.gov The 5-iodo substitution is particularly relevant in the design of radiosensitizers. A key example is 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR), an orally administered prodrug of 5-iododeoxyuridine (IUdR). nih.govusda.gov In preclinical models of human glioblastoma, IPdR has demonstrated both intrinsic cytotoxicity and a significant dose-dependent radiosensitizing effect, leading to tumor growth delay. nih.govusda.gov

The general class of pyrimidine analogues, including those of cytosine and uracil, are foundational in many chemotherapy regimens. nih.gov Their mechanism often involves the inhibition of DNA and RNA synthesis, leading to the cessation of cell division. nih.gov The presence of halogen substituents such as chlorine, fluorine, and bromine on the pyrimidine ring has been shown to enhance anticancer activity against various cancer cell lines. researchgate.net

Table 2: Anticancer and Radiosensitizing Effects of an Iodinated Pyrimidinone Analog

| Compound | Cancer Model | Effect | Key Finding |

|---|---|---|---|

| 5-iodo-2-pyrimidinone-2'-deoxyribose (IPdR) | U87 Human Glioblastoma Xenografts | Cytotoxicity and Radiosensitization | Significant tumor growth delay in combination with radiation therapy. nih.govusda.gov |

Pyrimidine derivatives represent a broad class of compounds with established anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the subsequent reduction in prostaglandin (B15479496) E2 (PGE2) production. nih.govusda.gov Several pyrimidine-based drugs, including afloqualone (B1666628) and tofacitinib, are in clinical use for their anti-inflammatory effects. nih.gov

While specific studies on the anti-inflammatory activity of this compound are not detailed in the provided search results, the SAR of other pyrimidine series offers valuable insights. For example, in some polysubstituted pyrimidines, the nature of the substituent at the C-5 position can influence the inhibition of PGE2 generation. nih.gov Furthermore, derivatives of the structurally related 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity, which is thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov

The pyrimidine nucleus is a common scaffold in compounds with antimicrobial properties. Dihydropyrimidinone derivatives have been investigated as a novel class of antibiotics, with some analogs demonstrating efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives using molecular iodine has yielded compounds with potential antibacterial activity. nih.gov

The antifungal activity of pyrimidine derivatives is also an area of active research. A notable finding is the identification of a 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium scaffold as a potent antifungal pharmacophore, effective against a range of fungal pathogens. usda.govnih.gov This highlights the potential importance of the 6-hydroxyl group in mediating antifungal effects. Additionally, the inherent antimicrobial properties of iodine, as seen in iodine-coated implants, suggest that iodinated pyrimidinones (B12756618) could possess enhanced antimicrobial efficacy. nih.gov

Table 3: Antimicrobial Potential of Related Pyrimidine Scaffolds

| Compound/Scaffold | Activity | Target Organisms | Key Structural Feature |

|---|---|---|---|

| Dihydropyrimidinone analogs | Antibacterial | Methicillin-resistant S. aureus (MRSA) | Dipeptide antibiotic analogs nih.gov |

| 6-hydroxy-2,3,4,6-tetrahydropyrrolo[1,2-a]pyrimidinium | Antifungal | Broad array of fungal pathogens | 6-hydroxy-pyrimidinium moiety usda.govnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Antibacterial | General bacteria | Synthesized using molecular iodine nih.gov |

Modulation of Specific Protein Kinases (e.g., DYRK1A/CLK1/CLK4/haspin)

The pyrimidinone scaffold is a core component of various kinase inhibitors. Research into related structures, such as pyrido[3,4-g]quinazolines which feature a pyrimidinone ring, has provided significant SAR insights. For instance, studies on pyrido[3,4-g]quinazoline derivatives identified them as potent inhibitors of DYRK1A and CLK1. researchgate.net Preliminary SAR from these studies indicated that substitutions at different positions on the scaffold could generate potent, nanomolar-range kinase inhibitors with varying selectivity profiles. researchgate.net

Further investigations into substituted pyrimidine inhibitors have led to the development of compounds with low-nanomolar inhibitory activity against a panel of kinases including CLK1, CLK2, CLK4, DYRK1A, and DYRK1B. nih.gov These inhibitors are noted for their high selectivity for the CLK and Dyrk families. nih.gov For example, one compound based on the marine alkaloid leucettamine B, which shares structural motifs with pyrimidinones, demonstrated high potency against CLK1 (IC50 = 15 nM), DYRK1A (IC50 = 40 nM), and DYRK2 (IC50 = 35 nM). nih.gov

The strategic addition of specific functional groups has been shown to broaden the inhibitory spectrum. In one study, incorporating a 5-hydroxy group into a related inhibitor series introduced the potential for new hydrogen bond interactions, extending the inhibitory activity to include DYRK1A and DYRK1B kinases. researchgate.net This highlights the importance of hydroxyl groups, such as the one present in this compound, for kinase interaction. The most potent compounds from this series acted as multi-kinase inhibitors against DYRK1A, DYRK1B, and CLK1, with further activity noted against haspin and CLK2. researchgate.net

Similarly, the design of sulfur-containing tetracyclic compounds, conceived through isosteric replacement and constrained analogy of known DYRK1A inhibitors, led to potent dual inhibitors. A key compound from this series, featuring a hydroxyl group, was identified as a potent, ATP-competitive inhibitor of DYRK1A, CLK1, CLK4, and, to a lesser degree, haspin kinase. nih.govrsc.org

Below is a table summarizing the inhibitory activities of representative pyrimidine-related analogs against various protein kinases.

| Compound Series | Target Kinase(s) | Key SAR Findings | IC50 Values |

| Pyrido[3,4-g]quinazolines | DYRK1A, CLK1 | Substitutions at various positions modulate potency and selectivity. researchgate.net | Nanomolar range |

| Substituted Pyrimidines | CLK1, CLK2, CLK4, DYRK1A, DYRK1B | Highly selective for CLK and Dyrk families. nih.gov | Low-nanomolar range |

| Leucettamine B Analog | CLK1, DYRK1A, DYRK2 | Highly active against multiple kinases. nih.gov | 15-40 nM |

| 5-hydroxy-indazole derivatives | DYRK1A, DYRK1B, CLK1, Haspin | 5-hydroxy group broadens inhibitory effect. researchgate.net | Not specified |

| Sulfur-containing tetracycles | DYRK1A, CLK1, CLK4, Haspin | 5-hydroxy substitution enhances DYRK1A inhibition. nih.govrsc.org | 20-116 nM |

Activity at G Protein-Coupled Receptors (e.g., P2Y6 receptor)

The pyrimidine structure is also fundamental for ligands targeting G protein-coupled receptors like the P2Y6 receptor. The native agonist for this receptor is Uridine Diphosphate (UDP). nih.gov Structure-activity relationship studies on pyrimidine nucleotides have shown that modifications at the 5-position of the uracil ring, a core component of UDP, significantly influence activity. Notably, 5-iodo-UDP is a known P2Y6 receptor agonist, indicating that an iodine substitution at this position, analogous to that in this compound, is compatible with receptor binding and activation. nih.gov

Further studies have focused on creating more stable analogs. The synthesis of UDP/CDP analogs with a stabilizing α,β-methylene bridge has been a strategy to develop robust P2Y6 receptor agonists. nih.gov In a different approach, SAR studies on a series of 3-nitro-2-(trifluoromethyl)-2H-chromene antagonists of the P2Y6 receptor involved the replacement of a 6-iodo group. nih.gov This suggests that the iodo-substituent is a key position for chemical modification to modulate affinity and function at this receptor. The most potent antagonists developed from this series had IC50 values of approximately 1 µM. nih.gov

The table below outlines the activity of pyrimidine-based compounds at the P2Y6 receptor.

| Compound/Analog Series | Receptor | Activity Type | Key SAR Finding | Potency (EC50/IC50) |

| 5-iodo-UDP | P2Y6 | Agonist | 5-iodo substitution is compatible with receptor activation. nih.gov | Not specified |

| UDP/CDP α,β-methylene analogs | P2Y6 | Agonist | Stabilizing bridge enhances agonist properties. nih.gov | Not specified |

| 3-nitro-2-(trifluoromethyl)-2H-chromenes | P2Y6 | Antagonist | Replacement of a 6-iodo group modulates antagonist potency. nih.gov | ~1 µM |

Computational and In Silico Approaches to SAR Analysis

Computational methods are indispensable for understanding the SAR of pyrimidinone analogs, providing insights into binding modes, conformational dynamics, and predictive models of biological activity.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations have been extensively used to rationalize the observed biological activities of pyrimidinone-containing kinase inhibitors. For new pyrido[3,4-g]quinazoline derivatives, docking studies were performed to understand their inhibitory potency against kinases like CLK1 and DYRK1A. nih.gov Similarly, for a series of sulfur-containing tetracyclic inhibitors, in silico docking into the ATP binding sites of DYRK1A, CLK1, CLK4, and haspin helped to elucidate the interactions driving their inhibitory effects. nih.gov These studies are crucial for understanding how specific substitutions on the pyrimidinone core can enhance binding affinity and selectivity.

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Docking studies consistently highlight the critical role of specific non-covalent interactions in the binding of pyrimidinone analogs to their kinase targets. For the potent tetracyclic inhibitors of DYRK1A, CLK1/CLK4, and haspin, computational analysis revealed key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket that are responsible for their high affinity. nih.gov The hydroxyl group, a feature of this compound, is frequently identified as a key hydrogen bond donor or acceptor. For instance, in a study of 7H-pyrrolo[2,3-d]pyrimidine inhibitors, the terminal amino group of the most potent inhibitor was found to enhance hydrogen bonds or electrostatic interactions with surrounding residues. nih.gov The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights beyond the static picture from molecular docking. MD simulations have been used to validate docking results and to assess the stability of binding poses over time. For pyrazolopyrimidine derivatives targeting CDK2, MD simulations confirmed that the lead compounds maintained their binding modes and low-energy conformations throughout the simulation. researchgate.net In another study on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, MD simulations and binding free energy calculations were used to investigate binding modes and inhibitory mechanisms at a molecular level. nih.gov These simulations can reveal crucial conformational changes in both the ligand and the target protein that influence binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine-based inhibitors, 3D-QSAR models have been developed to guide the design of new, more potent compounds. A study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK2/4/6 inhibitors successfully constructed 3D-QSAR models with good predictive power (R²pred up to 0.764). nih.gov Another study on pyrazolopyrimidine derivatives targeting CDK2 also developed a robust QSAR model (R² = 0.9100) that was used to predict the bioactivity of newly designed compounds. sciety.org These models often identify key molecular descriptors, such as electrostatic and steric fields, that are critical for activity, thereby providing a roadmap for lead optimization.

Pharmacophore Modeling and Virtual Screening for Novel Analogs

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel chemical entities with the potential to interact with a specific biological target. nih.govrsc.org A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a particular biological effect. nih.gov These models serve as 3D queries to rapidly screen large databases of chemical compounds, filtering for molecules that match the pharmacophoric features and are therefore more likely to be active. nih.govnih.gov This in silico approach accelerates the discovery of new lead compounds by narrowing down the number of molecules for synthesis and biological testing. rsc.orgnih.gov

Given the absence of specific pharmacophore modeling and virtual screening studies for this compound in publicly available literature, this section will detail a representative study on structurally related pyrimidine-based inhibitors targeting Janus kinase 3 (JAK3). The pyrimidine and fused pyrimidine cores are recognized scaffolds for kinase inhibitors, making this a relevant illustrative case for discovering novel analogs. rsc.orgnih.gov

Detailed Research Findings

A notable study focused on identifying novel JAK3 inhibitors utilized a ligand-based pharmacophore modeling approach. nih.gov JAK3 is a crucial protein in immune system signaling, and its selective inhibition is a therapeutic strategy for autoimmune diseases and organ transplant rejection. nih.gov

The researchers developed a four-point pharmacophore model based on a set of 116 known JAK3 inhibitors, which included compounds with pyrimidine and pyrrolopyrimidine cores. nih.gov The best-ranked and statistically significant pharmacophore hypothesis, designated AAHR.92 , was selected for further use. This model consisted of the following features:

Two Hydrogen Bond Acceptors (A): These features highlight the importance of specific atoms in the inhibitor that can accept hydrogen bonds from amino acid residues in the target's binding site.

One Hydrogen Bond Donor (H): This feature indicates a key hydrogen-bonding interaction where the inhibitor donates a hydrogen atom.

One Aromatic Ring (R): This feature points to the necessity of an aromatic ring system, which can engage in favorable pi-stacking or hydrophobic interactions within the kinase's active site. nih.gov

The robustness of the AAHR.92 model was validated through the development of a 3D-QSAR (Quantitative Structure-Activity Relationship) model, which showed a high correlation coefficient (r² = 0.942), indicating its strong predictive power for the biological activity of the training set molecules. nih.gov

This validated pharmacophore model was then used as a 3D query to screen for novel potential inhibitors from the ZINCpharmer database, a publicly available library of commercially available compounds prepared for virtual screening. nih.gov The initial screening yielded a total of 227,483 compounds that geometrically matched the AAHR.92 pharmacophore hypothesis. nih.gov

To refine this large set of initial hits, the compounds were subjected to a multi-step virtual screening protocol using molecular docking (High Throughput Virtual Screening - HTVS). This process computationally places each compound into the JAK3 active site and calculates a docking score (G-Score) and binding energy, which estimate the binding affinity. nih.gov Through this filtering process, the top ten compounds with the most favorable docking scores and binding energies were identified as potential novel JAK3 inhibitors. nih.gov

The table below summarizes the results for the top-ranked virtual screening hits identified in the study.

Table 1: Top-Ranked Virtual Screening Hits for JAK3 Inhibition

| Compound ID (ZINC) | Docking Score (G-Score) | Binding Energy (kcal/mol) |

|---|---|---|

| 13498835 | -12.96 | -73.61 |

| 35919623 | -12.39 | -82.69 |

| 13192276 | -12.22 | -81.36 |

| 35919624 | -12.18 | -77.83 |

| 40939599 | -11.91 | -84.34 |

| 12435777 | -11.83 | -81.01 |

| 13192275 | -11.66 | -76.32 |

| 12435776 | -11.58 | -76.65 |

| 35919622 | -11.39 | -78.43 |

Data sourced from a study on pyrimidine-based JAK3 inhibitors. nih.gov

These findings demonstrate the successful application of a combined pharmacophore modeling and virtual screening approach to identify novel, structurally diverse compounds with the potential to act as kinase inhibitors. The identified hits, featuring scaffolds different from the initial training set, represent promising starting points for the design and synthesis of new analogs in the broader pyrimidinone class.

Advanced Spectroscopic and Crystallographic Investigations of 6 Hydroxy 5 Iodopyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 6-Hydroxy-5-iodopyrimidin-4(3H)-one, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons in the molecule. The proton on the pyrimidine (B1678525) ring, the N-H proton, and the O-H proton would each exhibit characteristic chemical shifts. The chemical shift of the ring proton would be influenced by the electron-withdrawing effects of the adjacent carbonyl group, the hydroxyl group, and the iodine atom. The N-H and O-H protons would likely appear as broad singlets, and their chemical shifts could be sensitive to the solvent used and the concentration of the sample due to hydrogen bonding.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbon bonded to the iodine atom, and the remaining ring carbon. The chemical shifts of these carbons would provide valuable insight into the electronic structure of the pyrimidine ring. For instance, the carbonyl carbon would appear at a significantly downfield chemical shift.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.5 - 8.5 | Singlet | Ring proton, deshielded by adjacent heteroatoms and carbonyl group. |

| ¹H | 10.0 - 12.0 | Broad Singlet | N-H proton, chemical shift is solvent and concentration dependent. |

| ¹H | 9.0 - 11.0 | Broad Singlet | O-H proton, chemical shift is solvent and concentration dependent. |

| ¹³C | 160 - 170 | Singlet | C4 (Carbonyl carbon). |

| ¹³C | 150 - 160 | Singlet | C6 (Carbon bearing the hydroxyl group). |

| ¹³C | 70 - 80 | Singlet | C5 (Carbon bearing the iodine atom). |

| ¹³C | 140 - 150 | Singlet | C2. |

Note: The data in this table is predictive and based on the analysis of related pyrimidine structures. Actual experimental values may vary.

Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry would be employed.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of the compound. Due to the presence of iodine, a characteristic isotopic pattern would not be as pronounced as with bromine or chlorine, as iodine is monoisotopic.

The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways could include the loss of CO, the cleavage of the C-I bond, and the fragmentation of the pyrimidine ring itself. Analyzing these fragmentation patterns would provide valuable data for confirming the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M+H]⁺ | 239 | Protonated molecular ion. |

| [M]⁺ | 238 | Molecular ion. |

| [M-CO]⁺ | 210 | Loss of a carbonyl group. |

| [M-I]⁺ | 111 | Loss of the iodine atom. |

Note: The data in this table is predictive. The relative intensities of the peaks would depend on the ionization technique and conditions used.

X-ray Crystallography for Solid-State Structure Determination and Tautomeric Form Assignment

Crucially, X-ray crystallography would unambiguously determine the predominant tautomeric form of the molecule in the solid state. Pyrimidinone derivatives can exist in several tautomeric forms, and understanding which form is energetically favored is essential. For this compound, the equilibrium between the keto-enol and different lactam-lactim forms would be resolved.

Furthermore, the crystal structure would reveal the intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving the iodine atom, that govern the packing of the molecules in the crystal lattice. Studies on related pyrimidinone structures have shown that hydrogen bonding involving the N-H and hydroxyl groups plays a significant role in forming extended supramolecular architectures.

Co-crystal Structure Analysis with Biological Macromolecules for Ligand-Target Understanding

The investigation of co-crystal structures of small molecules with biological macromolecules, such as enzymes or receptors, is a cornerstone of modern drug discovery and chemical biology. While there are no publicly available studies on the co-crystallization of this compound with any biological macromolecule, this area represents a significant avenue for future research.

If this compound were to be investigated as a potential ligand for a biological target, obtaining a co-crystal structure would provide invaluable insights into its binding mode. Researchers would be able to visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein's binding site. This detailed structural information would be instrumental in understanding the basis of its biological activity and in guiding the rational design of more potent and selective analogues.

Q & A

Synthesis and Optimization

Basic: What are the primary synthetic routes for 6-Hydroxy-5-iodopyrimidin-4(3H)-one? The compound is typically synthesized via iodination of pyrimidinone precursors. For example, Taylor and McKillop (1965) describe a nitropyrimidine synthesis using iodine in acidic conditions, which can be adapted for introducing iodine at the 5-position . A common approach involves reacting 6-hydroxypyrimidin-4(3H)-one with iodine monochloride (ICl) in a polar solvent like acetic acid under controlled temperatures (50–70°C). Yield optimization requires monitoring reaction time and stoichiometry, as excess iodine can lead to di-iodinated byproducts .

Advanced: How can iodination efficiency be improved while minimizing side reactions? Advanced methodologies leverage catalytic systems or directing groups. For instance, using N-oxide derivatives of pyrimidinones can enhance regioselectivity during iodination by activating specific positions . Kinetic studies suggest that lower temperatures (30–40°C) with iodine in the presence of silver triflate (AgOTf) reduce polyiodination. Characterization of intermediates via HPLC-MS is critical to track selectivity .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, Li et al. (2010) resolved a related trifluoromethyl-pyrimidinone derivative using SC-XRD (R factor = 0.036), highlighting bond lengths and tautomeric forms . Complementary techniques include:

- ¹H/¹³C NMR : To identify hydroxyl (-OH) and iodine-induced deshielding effects.

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (~3200 cm⁻¹) groups .

Advanced: How can tautomeric equilibria (e.g., keto-enol) be resolved experimentally? Variable-temperature NMR and X-ray crystallography are used to study tautomerism. In SC-XRD, hydrogen bonding patterns (e.g., O–H∙∙∙N interactions) stabilize specific tautomers. For 6-hydroxy derivatives, the keto form dominates in the solid state, while solution-phase equilibria depend on solvent polarity .

Reactivity and Functionalization

Basic: What are the key reactive sites for further functionalization? The 5-iodo group is highly reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira). The 4-keto and 6-hydroxy groups enable nucleophilic substitution or condensation reactions. For example, coupling with boronic acids under palladium catalysis replaces iodine with aryl/alkyl groups .

Advanced: How can competing reactivity between iodine and hydroxyl groups be managed? Protecting group strategies (e.g., silylation of -OH with TBSCl) isolate the iodine for selective coupling. After deprotection, the hydroxyl group can undergo methylation or acylation. Kinetic studies using in-situ IR spectroscopy help optimize stepwise functionalization .

Handling Data Contradictions

Basic: How should researchers address discrepancies in reported synthetic yields? Contradictions often arise from varying reaction conditions (solvent purity, catalyst loading). Systematic replication using controlled parameters (e.g., anhydrous solvents, inert atmosphere) is essential. Cross-validate yields via independent methods like gravimetry and LC-MS .

Advanced: What statistical approaches resolve contradictions in structure-activity relationships (SAR)? Multivariate analysis (e.g., PCA or PLS regression) correlates synthetic variables (temperature, stoichiometry) with biological outcomes. For example, if two studies report opposing SAR trends for antitumor activity, meta-analysis of reaction conditions and assay protocols (e.g., cell line variability) identifies confounding factors .

Biological Evaluation

Basic: What preliminary assays are suitable for screening bioactivity? Begin with enzyme inhibition assays (e.g., kinases, phosphatases) due to pyrimidinones’ role in nucleotide mimicry. Use fluorescence-based assays to quantify IC₅₀ values. For antimicrobial activity, follow CLSI guidelines for MIC determination .

Advanced: How can structural modifications enhance target selectivity? Crystallographic docking studies (e.g., using PDB structures) guide rational design. For example, introducing electron-withdrawing groups at the 5-position (e.g., -CF₃) improves binding to hydrophobic enzyme pockets. In vivo pharmacokinetics (e.g., logP optimization) further refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.